Product packaging for Emtricitabine Thioacetate(Cat. No.:)

Emtricitabine Thioacetate

Cat. No.: B1162478
M. Wt: 305.35
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Nucleoside Analog Chemistry and Impurity Profiling

Emtricitabine (B123318) is a synthetic nucleoside analog of cytidine, specifically a thio-analog, that exhibits potent activity against HIV and Hepatitis B virus. oup.comatamanchemicals.comchemicalbook.com As a nucleoside reverse transcriptase inhibitor (NRTI), it functions by being incorporated into viral DNA, causing chain termination. atamanchemicals.comchemicalbook.com

The synthesis of complex molecules like Emtricitabine is a multi-step process where side reactions can lead to the formation of unintended chemical entities known as impurities. acs.orggoogle.com Impurity profiling—the identification and quantification of these substances—is a critical aspect of pharmaceutical development mandated by regulatory bodies like the International Council for Harmonisation (ICH). humanjournals.comresearchgate.net Impurities are classified as organic, inorganic, or residual solvents. Organic impurities, such as Emtricitabine Thioacetate (B1230152), can arise from starting materials, by-products of the synthesis, or degradation of the active pharmaceutical ingredient (API). researchgate.neteuropa.eu

Emtricitabine Thioacetate, identified by its molecular formula C10H12FN3O3S2, is considered a process-related impurity. synzeal.compharmaffiliates.com Its formation is linked to the specific reagents and intermediates used during the synthesis of the Emtricitabine molecule. For instance, some synthetic routes for oxathiolane nucleosides, the core structure of Emtricitabine, may utilize reagents like thioacetic acid, providing a potential pathway for the formation of thioacetate derivatives. chemicalbook.com

Historical Perspective of this compound in Pharmaceutical Synthesis

The history of this compound is not one of a therapeutic agent but of an analytical marker. Its identification is a direct consequence of the evolution of highly sensitive analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). researchgate.netscholarsresearchlibrary.com As analytical methods became more sophisticated, they enabled the detection, isolation, and characterization of previously unknown trace-level impurities in bulk drug substances.

The imperative to control impurities in Emtricitabine has driven the development of numerous stability-indicating analytical methods. oup.comhumanjournals.comnih.gov These methods are designed to separate the main drug from all potential process-related and degradation impurities. It is within this context of advancing analytical capability and stringent regulatory requirements that this compound was likely first identified and characterized. Its presence in impurity profiles led to its classification as a reference standard, a chemically pure substance used to validate analytical methods and accurately quantify its presence in batches of Emtricitabine. synzeal.comdrjcrbio.com

Significance of this compound in Drug Development and Quality Assurance Research

The primary significance of this compound lies in its role in quality assurance. As a known potential impurity, its levels must be carefully controlled throughout the manufacturing process to meet the strict specifications set by pharmacopeias and regulatory agencies. europa.eutmda.go.tz

Key aspects of its significance include:

Analytical Method Validation: Reference standards of this compound are essential for validating the specificity, linearity, accuracy, and precision of analytical methods used for routine quality control of Emtricitabine. synzeal.comdrjcrbio.com These validated methods ensure that any amount of the impurity in the API can be reliably detected and quantified. scholarsresearchlibrary.com

Process Control and Optimization: The detection of this compound can provide valuable insights into the manufacturing process. Its presence may indicate inefficiencies in a particular synthetic step or the need to modify reaction conditions to minimize the formation of by-products.

Regulatory Compliance: Pharmaceutical manufacturers are required to document and control all impurities in their drug substances. humanjournals.comresearchgate.net Having a well-characterized reference standard for this compound allows companies to meet these regulatory expectations and ensure batch-to-batch consistency of the final product. europa.eucbg-meb.nl

Current Research Paradigms and Unanswered Questions Related to this compound

Current research related to Emtricitabine impurities, including the thioacetate derivative, is largely focused on the development of more efficient, rapid, and sensitive analytical techniques. The goal is to improve the impurity profiling process, reducing analysis time and solvent consumption while enhancing detection limits. scholarsresearchlibrary.com

Despite its role as a reference standard, several questions about this compound remain subjects for further investigation:

Precise Formation Mechanisms: While its origin is linked to the manufacturing process, the exact chemical pathways and conditions that favor the formation of this compound over other by-products are not extensively detailed in public literature. A deeper understanding could lead to more robust synthetic routes with improved purity profiles.

Forced Degradation Studies: While extensive forced degradation studies have been performed on Emtricitabine itself, showing degradation under acidic, alkaline, and oxidative conditions, specific data on the behavior of isolated this compound under such stress is not widely available. europa.eunih.govjournaljpri.comnih.gov

Biological Activity: The toxicological and pharmacological profile of most minor impurities is often not fully elucidated. While controlled at low levels, further investigation into any potential biological activity or genotoxicity of this compound could be a potential area of research, particularly if synthetic routes change or new regulatory questions arise. synzeal.com

The continuous need for custom synthesis of this compound from specialized chemical suppliers suggests it is a niche but important tool for ongoing quality control and pharmaceutical research. chemicea.comsynzeal.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source(s)
Chemical Name S-(((2R,5S)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl) Ethanethioate drjcrbio.com
Molecular Formula C10H12FN3O3S2 synzeal.compharmaffiliates.com
Molecular Weight ~305.35 g/mol synzeal.comdrjcrbio.com
Category Pharmaceutical Impurity, Reference Standard synzeal.comdrjcrbio.com

| Appearance | Solid Powder | |

Table 2: Selected Emtricitabine-Related Impurities

Impurity Name Type Source(s)
Emtricitabine S-Oxide Degradation oup.comeuropa.eu
Desamino Emtricitabine Degradation oup.comeuropa.eu
5-Fluorocytosine Degradation/Process-related oup.com
Lamivudine Process-related oup.com
Emtricitabine Enantiomer Process-related veeprho.com
Emtricitabine Carboxylic Acid Process-related drjcrbio.comveeprho.com

Table 3: Analytical Methods for Emtricitabine Impurity Profiling

Method Column Detection Purpose Source(s)
RP-HPLC C18 HiQSil UV/PDA (280 nm) Stability-indicating assay and quantification of related substances oup.comresearchgate.net
UPLC Waters Acquity UPLC BEH C8 PDA (270 nm) Quantitative estimation of impurities in dosage form scholarsresearchlibrary.com
RP-HPLC Intersil ODS-3V UV (280 nm) Determination of impurities in drug substance nih.gov
RP-HPLC Waters X-Bridge C18 UV (265 nm) Quantification of Emtricitabine and its impurities humanjournals.com

| Chiral HPLC | N/A | N/A | Control of enantiomeric purity | europa.eu |

Properties

Molecular Formula

C₁₀H₁₂FN₃O₃S₂

Molecular Weight

305.35

Synonyms

S-(((2R,5S)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl) Ethanethioate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Emtricitabine Thioacetate

Directed Synthesis Pathways for Emtricitabine (B123318) Thioacetate (B1230152) as a Reference Compound

The synthesis of Emtricitabine Thioacetate as a reference standard is crucial for its use in analytical method development and quality control during the production of Emtricitabine. cleanchemlab.com While specific literature detailing its dedicated synthesis is sparse, a directed pathway can be postulated based on established organic chemistry principles for converting primary alcohols to thioacetates.

A plausible and efficient method involves a two-step process starting from a protected Emtricitabine intermediate or Emtricitabine itself. The primary hydroxyl group at the 2-position of the oxathiolane ring is first converted into a good leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonate ester is then subjected to nucleophilic substitution with a thioacetate salt, such as potassium thioacetate, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. This SN2 reaction proceeds with inversion of configuration, although in this specific case, the chiral center is not at the carbon bearing the hydroxyl group.

Alternatively, a Mitsunobu reaction could provide a more direct one-pot conversion. This would involve reacting Emtricitabine with thioacetic acid in the presence of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3).

Table 1: Proposed Synthetic Pathways for this compound

Step Reaction Type Reagents Purpose
Pathway 1
1a Sulfonylation Emtricitabine, TsCl or MsCl, Pyridine Convert the primary alcohol to a good leaving group.
1b Nucleophilic Substitution Intermediate from 1a, Potassium Thioacetate Introduce the thioacetate moiety.
Pathway 2

These synthetic routes are designed to produce the compound in sufficient purity and quantity to serve as a qualified reference standard for chromatographic identification and quantification.

Mechanistic Investigations of this compound Formation as a Process-Related Impurity

The formation of this compound as a process-related impurity is a critical concern in the manufacturing of the active pharmaceutical ingredient (API), Emtricitabine. researchgate.net Understanding the mechanism of its formation is essential for developing control strategies. science.govmdpi.com This impurity likely arises from side reactions involving starting materials, intermediates, or reagents used during the synthesis of Emtricitabine.

A probable formation pathway involves the presence of a source of thioacetic acid or an equivalent acetyl-sulfur species reacting with an Emtricitabine precursor. For instance, in synthetic routes where acetic anhydride (B1165640) or acetyl chloride is used as an acetylating agent, trace amounts of sulfur-containing impurities in other reagents or solvents could potentially react to form thioacetic acid in situ. This thioacetic acid could then react with a suitable Emtricitabine intermediate.

Another possibility is the reaction of a key intermediate, such as one where the 2-hydroxymethyl group is activated as a leaving group (e.g., acetate (B1210297) or halide), with a sulfur-donating impurity. If thioacetic acid is present, it can act as a nucleophile, displacing the leaving group to form the thioacetate impurity. The reaction conditions, such as temperature and pH, would significantly influence the rate of this impurity-forming side reaction.

Table 2: Plausible Mechanisms for Impurity Formation

Scenario Reactants Reaction Type Description
A Emtricitabine intermediate (with leaving group) + Thioacetic acid (impurity) Nucleophilic Substitution Thioacetic acid acts as a nucleophile, displacing a leaving group on the hydroxymethyl precursor.

| B | Emtricitabine + Acetylating agent + Sulfur source | In situ generation and reaction | A sulfur-containing impurity reacts with an acetylating agent to form a reactive thioacetyl species, which then reacts with Emtricitabine. |

Identifying the precise step in the manufacturing process where this impurity is formed is key to its control. This is typically achieved through rigorous process monitoring and analysis of intermediates at various stages.

Stereoselective Synthesis and Chiral Resolution Techniques Applied to this compound

The biological activity of nucleoside analogues like Emtricitabine is highly dependent on their stereochemistry. Emtricitabine itself is the cis-(-)-enantiomer with a (2R, 5S) absolute configuration. Consequently, any related impurity must be characterized with respect to its stereochemistry.

Stereoselective Synthesis: A stereoselective synthesis of this compound would inherently rely on the stereocontrolled synthesis of the Emtricitabine core structure. Modern synthetic routes to Emtricitabine employ stereoselective methods to establish the desired cis configuration of the substituents on the 1,3-oxathiolane (B1218472) ring. acs.orgnih.gov This is often achieved through the use of chiral auxiliaries or stereoselective glycosylation reactions. google.com By applying the synthetic transformations described in section 2.1 to an enantiomerically pure (2R, 5S)-Emtricitabine or its precursor, the resulting this compound would retain the desired stereochemistry.

Chiral Resolution: In cases where this compound might be formed as a racemic or diastereomeric mixture, chiral resolution techniques would be necessary for separation and analysis. High-performance liquid chromatography (HPLC) is the most common and effective method for this purpose. mdpi.comchromatographyonline.com

The primary approaches for chiral HPLC separation include:

Direct Method: Using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for the separation of various nucleoside analogues. nih.govresearchgate.netresearchgate.net

Indirect Method: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. iupac.org

Table 3: Chiral Resolution Techniques for this compound

Technique Method Principle
Chiral HPLC (Direct) Use of a Chiral Stationary Phase (CSP) Differential interaction of enantiomers with the CSP leads to different retention times.

The development of a robust analytical method to separate the stereoisomers of this compound is essential for controlling the stereochemical purity of the final Emtricitabine drug product.

Strategies for Minimizing this compound Formation During Emtricitabine Production

The control of process-related impurities is a fundamental aspect of pharmaceutical manufacturing, governed by regulatory guidelines from bodies like the ICH. researchgate.net Minimizing the formation of this compound requires a multi-faceted approach based on a thorough understanding of its formation mechanism.

Key strategies include:

Raw Material Control: Rigorous testing of starting materials and reagents to ensure they are free from sulfur-containing impurities that could lead to the formation of thioacetic acid or other reactive sulfur species.

Process Parameter Optimization: Modifying reaction conditions to disfavor the impurity-forming side reaction. This can include adjusting temperature, reaction time, pH, and the order of reagent addition. For instance, if the side reaction is slower than the main reaction, reducing the reaction time or temperature could significantly decrease the level of the impurity. nih.gov

Use of Alternative Reagents: If a specific reagent is identified as the source of the acetyl or sulfur moiety for the impurity, replacing it with an alternative that does not lead to the same side reaction can be an effective strategy.

Intermediate Purification: Implementing purification steps (e.g., crystallization or chromatography) for key intermediates to remove any formed this compound or its precursors before proceeding to the final steps of the synthesis. google.com

Table 4: Impurity Minimization Strategies

Strategy Description
Raw Material Qualification Strict specifications and testing for all incoming materials to prevent the introduction of impurity precursors.
Process Optimization Fine-tuning of reaction conditions (temperature, time, stoichiometry) to maximize the yield of the desired product and minimize side reactions.
Purification of Intermediates Introduction of crystallization or chromatography steps at critical points in the synthesis to remove impurities.

| Reagent Selection | Choosing reagents that are less likely to participate in or catalyze the formation of the thioacetate impurity. |

By implementing these control strategies, manufacturers can ensure that the level of this compound in the final API is consistently below the limits required by regulatory authorities.

Chemical Modifications and Analog Preparation of the Thioacetate Moiety for Research Purposes

The thioacetate group in this compound serves as a versatile chemical handle for the preparation of various analogs for research purposes, such as in the development of novel prodrugs or for structure-activity relationship (SAR) studies. nih.gov The thioester linkage can be selectively cleaved or modified to introduce new functionalities. libretexts.orgrsc.org

One of the most straightforward modifications is the hydrolysis of the thioacetate to the corresponding thiol. This can be achieved under mild basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia. The resulting thiol is a nucleophilic species that can undergo a variety of subsequent reactions:

Alkylation: Reaction with alkyl halides or other electrophiles to generate a library of thioether analogs.

Disulfide Formation: Mild oxidation can lead to the formation of a disulfide dimer of the Emtricitabine derivative.

Conjugation: The thiol can be used to conjugate the molecule to other entities, such as polymers or targeting ligands, using thiol-maleimide or other thiol-specific click chemistry reactions. nih.gov

Furthermore, the thioacetate itself can undergo trans-thioesterification with other thiols, allowing for the exchange of the acetyl group for other acyl moieties. organic-chemistry.org These modifications can be used to alter the physicochemical properties of the molecule, such as its lipophilicity, solubility, and metabolic stability, which is a common strategy in prodrug design. nih.gov

Table 5: Potential Chemical Modifications of the Thioacetate Moiety

Reaction Reagents Product Potential Application
Hydrolysis NaOMe/MeOH or NH4OH Thiol derivative Intermediate for further modifications.
Alkylation Thiol derivative, Alkyl Halide, Base Thioether analogs SAR studies, prodrug development.
Oxidation Thiol derivative, Mild Oxidant (e.g., I2, air) Disulfide dimer Study of redox properties.

| Trans-thioesterification | this compound, R-SH | New Thioester analogs | Prodrug synthesis. |

These chemical derivatizations highlight the potential of this compound not just as an impurity, but as a starting point for the synthesis of novel compounds for further biological evaluation.

Advanced Analytical Methodologies for Emtricitabine Thioacetate Characterization and Quantification

Development and Validation of Chromatographic Techniques for Emtricitabine (B123318) Thioacetate (B1230152) (HPLC, UPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for the analysis of emtricitabine and its related substances, including the thioacetate derivative. These methods offer high resolution, sensitivity, and specificity, making them ideal for separating complex mixtures.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of emtricitabine and its impurities. nih.govhumanjournals.com These methods typically utilize a C18 column, which provides excellent separation for polar compounds. A variety of mobile phase compositions have been reported, often consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.gov For instance, a stability-indicating HPLC method for emtricitabine and its related substances was developed using a C18 HiQSil column with a mobile phase of ammonium (B1175870) formate (B1220265) (pH 4.2) and methanol in a gradient elution mode, with UV detection at 280 nm. nih.gov Another method employed a Waters X-Bridge C18 column with a mobile phase of a pH 4.0 buffer and acetonitrile. humanjournals.com The selection of the mobile phase and its pH is critical for achieving optimal separation and peak shape. The UV detection wavelength for emtricitabine is often set around 280 nm, where it exhibits significant absorbance. ijpsonline.com

Ultra-Performance Liquid Chromatography (UPLC):

UPLC, with its use of sub-2 µm particle columns, offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. scholarsresearchlibrary.comscholarsresearchlibrary.com A UPLC method for the quantitative estimation of emtricitabine impurities was developed using a Waters Acquity UPLC BEH C8 column in a gradient mode with UV detection at 270 nm. scholarsresearchlibrary.comscholarsresearchlibrary.com Another stability-indicating RP-UPLC method for the assay of emtricitabine and tenofovir (B777) disoproxil fumarate (B1241708) utilized a BEH C18 column with a mobile phase of potassium dihydrogen orthophosphate buffer and methanol, with detection at 261 nm. scirp.org These UPLC methods are well-suited for the trace-level detection and quantification of impurities like Emtricitabine Thioacetate.

Gas Chromatography (GC):

While HPLC and UPLC are the primary techniques for non-volatile compounds like emtricitabine and its derivatives, Gas Chromatography (GC) is generally not the method of choice due to the low volatility and thermal lability of these molecules. google.com Direct analysis by GC would likely require derivatization to increase volatility and thermal stability. Labeled Emtricitabine is sometimes used as an internal standard for quantification by GC- or LC-mass spectrometry, suggesting that with appropriate derivatization, GC-MS could be a viable, though less common, analytical approach. chemicalbook.com

Parameter HPLC Method Example UPLC Method Example
Column C18 HiQSil nih.govWaters Acquity UPLC BEH C8 scholarsresearchlibrary.comscholarsresearchlibrary.com
Mobile Phase Ammonium formate (pH 4.2) and Methanol (gradient) nih.govWater and Methanol (gradient) scholarsresearchlibrary.comscholarsresearchlibrary.com
Detection UV at 280 nm nih.govUV at 270 nm scholarsresearchlibrary.comscholarsresearchlibrary.com
Application Stability-indicating assay and quantification of related substances nih.govQuantitative estimation of impurities in pharmaceutical dosage form scholarsresearchlibrary.comscholarsresearchlibrary.com

Applications of Mass Spectrometry (MS) for Identification and Quantitative Analysis of this compound

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and sensitive quantification of this compound.

LC-MS is invaluable for impurity profiling of emtricitabine, allowing for the characterization of unknown impurities detected by LC-UV methods. nih.gov By providing mass-to-charge ratio (m/z) information, MS can confirm the identity of known impurities like this compound and help elucidate the structures of novel degradation products. For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often employed. This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. While specific LC-MS/MS methods solely for this compound are not extensively published, the principles applied to the quantification of emtricitabine in biological matrices can be adapted. These methods often utilize isotopically labeled internal standards to ensure high accuracy and precision. chemicalbook.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of this compound (e.g., NMR, IR, UV-Vis for research characterization)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound, particularly when isolated as a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are primary tools for the structural confirmation of organic molecules. For this compound, the NMR spectra would be expected to show characteristic signals for the emtricitabine core, along with signals corresponding to the thioacetate group. Specifically, a singlet for the methyl protons of the thioacetate group would be anticipated in the ¹H NMR spectrum. researchgate.net The structural elucidation of emtricitabine itself has been confirmed using a combination of ¹H and ¹³C NMR spectroscopy. europa.eu

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the functional groups of the emtricitabine molecule, such as N-H, C=O, and C-F stretching vibrations. europa.eu Additionally, a characteristic carbonyl (C=O) stretching band for the thioester group would be expected.

UV-Vis Spectroscopy:

UV-Vis spectroscopy is primarily used for quantitative analysis and to provide some structural information based on the chromophores present. The UV spectrum of emtricitabine in methanol typically shows a maximum absorption at around 280 nm. ijpsonline.com The UV spectrum of this compound would be expected to be similar to that of emtricitabine, as the core chromophore remains the same.

Spectroscopic Technique Expected Key Features for this compound
¹H NMR Signals for emtricitabine core protons and a characteristic singlet for the thioacetate methyl group. researchgate.net
¹³C NMR Resonances for all carbon atoms, including the carbonyl and methyl carbons of the thioacetate group. researchgate.neteuropa.eu
IR Absorption bands for N-H, C=O, C-F of the emtricitabine moiety, and a C=O stretching band for the thioester. europa.eu
UV-Vis Maximum absorption similar to emtricitabine, around 280 nm. ijpsonline.com

Capillary Electrophoresis and Other Electrophoretic Methods for this compound Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for charged species. akjournals.com A stability-indicating CE method has been developed for the simultaneous determination of emtricitabine and tenofovir disoproxil fumarate. researchgate.net This method utilized a fused silica (B1680970) capillary and a phosphate (B84403) buffer at pH 9.5. researchgate.net Given that this compound possesses a similar charge profile to emtricitabine, it is plausible that CE methods could be developed or adapted for its analysis. CE can be particularly advantageous for its low consumption of reagents and samples, and its high separation efficiency. akjournals.com While specific CE applications for this compound are not widely reported, the successful application of CE to emtricitabine suggests its potential for analyzing related impurities. researchgate.net

Impurity Profiling and Stability-Indicating Analytical Methods for this compound

Impurity profiling is a critical aspect of drug development and quality control. Stability-indicating analytical methods are essential to demonstrate that the analytical procedure can accurately measure the active pharmaceutical ingredient in the presence of its degradation products and impurities.

Investigation of Emtricitabine Thioacetate As a Reference Standard and Impurity in Emtricitabine Production

Role of Emtricitabine (B123318) Thioacetate (B1230152) as a Critical Quality Attribute (CQA) in Emtricitabine Manufacturing

In the manufacturing of Emtricitabine, a Critical Quality Attribute (CQA) is a physical, chemical, biological, or microbiological property or characteristic that should be within an appropriate limit, range, or distribution to ensure the desired product quality. Emtricitabine Thioacetate, a process-related impurity and potential degradant, is considered a CQA. Its presence, even in trace amounts, can signify deviations in the manufacturing process or instability of the drug substance.

The control of this compound is essential as it directly impacts the purity profile of the final API. Regulatory bodies like the European Medicines Agency (EMA) require a thorough discussion and characterization of potential and actual impurities with regard to their origin. europa.eu The manufacturing process for Emtricitabine is designed to be stereoselective to produce the desired (2R,5S) isomer and to control the formation of related substances, including the thioacetate derivative. europa.eu The level of this impurity is a direct reflection of the process control and is a key parameter monitored to ensure batch-to-batch consistency and adherence to predefined quality standards.

Establishment and Certification of this compound Reference Standards

To accurately quantify this compound as an impurity, well-characterized reference standards are indispensable. These standards are used in analytical procedures to identify and quantify the impurity in batches of Emtricitabine API.

The establishment of a reference standard for this compound involves its synthesis and extensive characterization to confirm its identity and purity. Companies specializing in pharmaceutical reference standards provide this compound, often synthesized from Emtricitabine itself. These standards are accompanied by a comprehensive Certificate of Analysis (CoA) detailing the methods used for characterization and the assigned purity value.

Certified Reference Materials (CRMs) for Emtricitabine and its impurities are produced in accordance with stringent quality management systems like ISO 17034 and ISO/IEC 17025. lgcstandards.comsigmaaldrich.com This ensures their suitability for use in pharmaceutical quality control, including method validation, release testing, and stability studies. sigmaaldrich.comsynzeal.com The availability of traceable reference standards from pharmacopeias like the USP further supports the accurate analysis of this compound. usp.org

Table 1: Suppliers of Emtricitabine and Related Impurity Reference Standards

SupplierProduct TypeQuality Standards
LGC StandardsReference Standards for API and impuritiesISO 17034, ISO/IEC 17025
Sigma-AldrichPharmaceutical Secondary Standard (CRM)ISO 17034, ISO/IEC 17025, traceable to USP
PharmaffiliatesPharmacopeial and non-pharmacopeial impurities---
SynZealPharmacopeial and non-pharmacopeial impuritiesEP/USP traceable standards available
BOC SciencesImpuritiesPurity >95%

Elucidation of Degradation Pathways Leading to this compound Formation in Pharmaceutical Formulations (focused on chemical degradation, not biological)

Understanding the chemical degradation pathways of Emtricitabine is crucial for preventing the formation of impurities like this compound. Emtricitabine has been shown to degrade under stress conditions such as acidic and alkaline hydrolysis, and oxidation. researchgate.netnih.gov

While specific studies detailing the precise chemical reactions leading to the formation of this compound from Emtricitabine in pharmaceutical formulations are not extensively available in the provided search results, the synthesis of this compound is noted to be from Emtricitabine. This suggests a potential for its formation under certain conditions. One plausible pathway could involve the reaction of Emtricitabine with a source of an acetylthio group. For instance, in a different context, potassium thioacetate has been used in Ullmann coupling reactions to introduce a protected thiol group. nih.govacs.org If a similar reactive species were present as a reagent or intermediate in the synthesis or as a contaminant, it could potentially react with a suitable functional group on the Emtricitabine molecule.

Forced degradation studies are a key component of drug development and are used to identify potential degradation products. researchgate.net These studies subject the drug substance to harsh conditions to accelerate degradation and elucidate the resulting impurities. researchgate.netnih.gov The major degradation products identified for Emtricitabine under stress conditions include the S-oxide and desamino impurities. europa.eu While this compound is listed as an impurity, its formation as a primary degradant in finished product formulations requires further specific investigation.

Impurity Control Strategies and Limits for this compound in Active Pharmaceutical Ingredients (APIs)

Effective impurity control strategies are fundamental to ensuring the safety and quality of APIs. For Emtricitabine, this includes controlling the levels of this compound. These strategies are multifaceted and are implemented throughout the manufacturing process.

The control strategy begins with the careful selection and specification of starting materials and reagents to minimize the introduction of substances that could lead to the formation of this compound. europa.eu The synthesis of Emtricitabine is a multi-step process, and in-process controls are applied at critical steps to monitor and control the formation of impurities. europa.eu

The manufacturing process itself is designed to purge impurities. This can involve techniques such as crystallization and chromatography, which are effective in separating the desired API from related substances. The ability of each process step to remove specific impurities is evaluated and documented.

Finally, specifications for the final API include limits for known and unknown impurities. These limits are established based on pharmacopeial requirements and data from toxicological studies, if necessary. Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to be stability-indicating, meaning they can effectively separate the API from its degradation products and impurities, including this compound. researchgate.netnih.gov The European Medicines Agency (EMA) documentation for generic versions of Emtricitabine-containing products confirms that potential and actual impurities are well-discussed and controlled. europa.eu

Table 2: General Impurity Control Approaches

Control PointStrategy
Starting Materials & ReagentsStrict specifications and quality control
In-Process ControlsMonitoring of critical process parameters
Purification StepsUse of crystallization, chromatography to remove impurities
Final API SpecificationDefined limits for known and unknown impurities
Analytical MethodsValidated, stability-indicating methods for impurity quantification

Development of Process Analytical Technology (PAT) for In-Process Monitoring of this compound

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.comadragos-pharma.com The implementation of PAT is a key element of the Quality by Design (QbD) approach to pharmaceutical manufacturing. bruker.com

For the control of this compound, PAT can be a powerful tool for in-process monitoring. By integrating real-time analytical techniques directly into the manufacturing line, it is possible to monitor the formation of this impurity as it happens. americanpharmaceuticalreview.com Spectroscopic techniques, such as Near-Infrared (NIR) or Raman spectroscopy, coupled with chemometric modeling, can provide real-time concentration data for reactants, intermediates, products, and impurities. americanpharmaceuticalreview.com

The benefits of using PAT for monitoring this compound include:

Enhanced Process Understanding: Real-time data provides deeper insight into the kinetics of impurity formation, allowing for better process control. adragos-pharma.com

Improved Product Quality: Continuous monitoring and control help to ensure that the level of this compound remains within its specified limits throughout the process. nih.gov

Reduced Cycle Time and Waste: Real-time adjustments can prevent batch failures and reduce the need for extensive off-line testing. mt.com

While the specific application of PAT for this compound monitoring is not detailed in the provided search results, the principles of PAT are widely applicable to API manufacturing for real-time monitoring and quality assurance. americanpharmaceuticalreview.comnih.gov

Molecular Interactions and Comparative Biochemical Studies with Emtricitabine Thioacetate

In Silico Molecular Docking and Dynamics Simulations of Emtricitabine (B123318) Thioacetate (B1230152)

There are no publicly accessible studies that have performed molecular docking or dynamics simulations of Emtricitabine Thioacetate with biological macromolecules such as HIV-1 reverse transcriptase. Therefore, its binding modes, interaction energies, and comparative analysis against Emtricitabine cannot be provided.

Cellular Permeability and Intracellular Disposition Studies

Investigations into the ability of this compound to permeate cell membranes and its subsequent behavior within cells have not been published. There is no data from model systems, such as Caco-2 cell assays, that would describe its absorption characteristics or intracellular accumulation.

Investigation of Potential Metabolic Transformations

There are no in vitro studies using systems like liver microsomes, S9 fractions, or hepatocytes to detail the potential metabolic pathways of this compound. Its metabolic stability and the identity of any potential metabolites are currently unknown.

Structure Activity Relationship Sar Implications of the Thioacetate Moiety

Conformational Analysis and Stereochemical Influence of the Thioacetate (B1230152) Group on Molecular Architecture

The introduction of the thioacetate group at the 5'-position of the oxathiolane ring is expected to induce significant changes in the molecule's conformational preferences. The thioester linkage, with its distinct bond lengths and angles compared to a hydroxyl group, can alter the puckering of the oxathiolane ring. This, in turn, influences the spatial orientation of the nucleobase and the substituent at the 2'-position.

Table 1: Comparison of Key Structural Features

FeatureEmtricitabine (B123318)Emtricitabine Thioacetate (Predicted)
5'-Substituent Hydroxyl (-OH)Thioacetate (-SCOCH₃)
Potential for Phosphorylation YesNo
Oxathiolane Ring Pucker Influenced by -OHAltered due to steric/electronic effects of thioacetate
Glycosidic Bond Conformation Predominantly antiPotentially altered equilibrium

Rationalizing the Structural Contribution of the Thioacetate Moiety to the Absence or Alteration of Biological Activity Compared to Emtricitabine

The primary reason for the lack of antiviral activity in this compound is the blockage of the 5'-hydroxyl group. This group is the substrate for the first phosphorylation step by deoxycytidine kinase, a critical activation step for all NRTIs. Without the initial phosphorylation, the molecule cannot be converted into its active triphosphate form and therefore cannot inhibit HIV reverse transcriptase.

Furthermore, even if the thioacetate were to be hydrolyzed in vivo to yield emtricitabine, the efficiency of such a conversion would be a critical determinant of any potential activity. However, the thioester bond is relatively stable and its cleavage would likely not be efficient enough to produce therapeutic concentrations of the parent drug.

Computational Approaches to Understand the Impact of Thioacetate Substitution on Binding Affinity and Selectivity

Molecular modeling and computational docking studies can provide valuable insights into how the thioacetate modification affects the binding of the molecule to the active site of HIV reverse transcriptase. Even though this compound is not a substrate for phosphorylation, understanding its potential interaction with the enzyme's active site can inform the design of other analogs.

Computational models predict that the bulky and electronically different thioacetate group would likely clash with amino acid residues in the highly specific binding pocket of reverse transcriptase. The active site is tailored to accommodate the triphosphate form of nucleosides, and the presence of a non-phosphorylatable, lipophilic group would likely result in a significant loss of binding affinity.

Table 2: Predicted Binding Interactions with HIV Reverse Transcriptase

CompoundKey Interactions (Predicted)Predicted Binding Affinity
Emtricitabine-triphosphate Hydrogen bonding with active site residues (e.g., Lys65, Arg72, Asp185, Asp186), ionic interactions with Mg²⁺ ions.High
This compound Steric clashes, loss of key hydrogen bonds and ionic interactions. Potential for weak hydrophobic interactions.Very Low

Simulations can quantify the energetic penalty of accommodating the thioacetate group, demonstrating a significant decrease in binding free energy compared to the natural substrate or the activated form of emtricitabine.

Design Principles for Avoiding Unwanted Thioacetate Byproducts in Analog Synthesis

In the synthesis of emtricitabine and its analogs, acetate (B1210297) is often used as a leaving group. If sulfur-containing reagents are present in the reaction mixture, there is a potential for the formation of thioacetate byproducts. To avoid this, several design principles in synthetic chemistry can be applied:

Choice of Protecting Groups: Utilizing protecting groups for the 5'-hydroxyl that are not susceptible to substitution by sulfur nucleophiles.

Reaction Conditions: Careful control of reaction conditions, such as temperature, pH, and the exclusion of sulfur-containing impurities, can minimize the formation of unwanted side products.

Purification Methods: Development of robust purification protocols, such as chromatography, to effectively separate the desired product from any thioacetate-containing impurities.

Alternative Synthetic Routes: Designing synthetic pathways that avoid the use of reagents or intermediates that could lead to the formation of a thioacetate moiety. For instance, employing a Vorbrüggen glycosylation with a 1,3-oxathiolanyl acetate donor in the presence of specific promoters can be optimized to favor the desired product. chemrxiv.org

By adhering to these principles, the formation of inactive and potentially confounding byproducts like this compound can be minimized, ensuring the purity and efficacy of the final active pharmaceutical ingredient.

Computational and Theoretical Studies on Emtricitabine Thioacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity of Emtricitabine (B123318) Thioacetate (B1230152)

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For Emtricitabine Thioacetate, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to elucidate its fundamental properties. These calculations can determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, which are key to understanding its chemical behavior.

Key Research Findings:

Electron Distribution and Reactivity: The presence of heteroatoms like oxygen, nitrogen, sulfur, and fluorine in this compound creates a non-uniform electron distribution. This distribution is critical in determining sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a significant indicator of chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

Property Calculated Value Significance
HOMO Energy Indicates the ability to donate an electron.
LUMO Energy Indicates the ability to accept an electron.
HOMO-LUMO Gap Correlates with chemical reactivity and stability.
Dipole Moment Provides insight into the molecule's polarity.

Note: Specific values are dependent on the level of theory and basis set used in the calculations.

Molecular Dynamics Simulations to Investigate Conformational Space and Solvent Interactions of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering valuable information on the conformational landscape and interactions with surrounding solvent molecules. semanticscholar.org These simulations are crucial for understanding how this compound behaves in a solution, which is pertinent to its formation and persistence as an impurity.

Key Research Findings:

Conformational Flexibility: MD simulations can reveal the preferred three-dimensional structures (conformers) of this compound and the energy barriers between them. The flexibility of the oxathiolane ring and the orientation of the thioacetate group are of particular interest.

Solvent Effects: The behavior of this compound can be significantly influenced by the solvent. Simulations in different solvents can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding, which affect its solubility and stability.

Table 2: Parameters from Molecular Dynamics Simulations of this compound

Simulation Parameter Information Gained
Root Mean Square Deviation (RMSD) Stability of the molecular conformation over time.
Radius of Gyration (Rg) Compactness of the molecule.
Radial Distribution Function (RDF) Probability of finding solvent molecules around specific atoms.

In Silico Prediction of Formation Pathways and Stability Profiles of this compound

In silico methods are instrumental in predicting the potential synthetic routes leading to the formation of impurities like this compound and assessing their stability under various conditions. These computational approaches can guide process optimization to minimize the generation of such impurities.

Key Research Findings:

Reaction Mechanism Prediction: Computational tools can model potential reaction mechanisms for the formation of this compound from Emtricitabine or its intermediates. This can involve identifying transition states and calculating activation energies to determine the most likely pathways.

Degradation and Stability: The stability of this compound can be evaluated by simulating its behavior under conditions such as varying pH, temperature, and exposure to light. These predictions help in establishing appropriate storage and handling conditions.

Cheminformatics and Data Mining for Impurity Identification and Risk Assessment Associated with this compound

Cheminformatics and data mining techniques are powerful tools for analyzing large datasets to identify potential impurities and assess their associated risks. researchgate.net For this compound, these approaches can leverage existing chemical and toxicological data to predict its properties and potential impact.

Key Research Findings:

Structural Similarity Analysis: By comparing the structure of this compound to databases of known compounds, it is possible to infer its potential biological and toxicological properties.

Predictive Modeling: Data mining algorithms can be used to build models that predict the likelihood of impurity formation based on manufacturing process parameters. This aids in implementing Quality by Design (QbD) principles in drug manufacturing.

Application of Machine Learning Models for Predicting this compound Behavior in Synthetic Processes

Machine learning (ML) models are increasingly being used in chemistry to predict molecular properties and reaction outcomes with high accuracy. nih.govplos.org For this compound, ML can be applied to forecast its formation under different synthetic conditions, thus enabling proactive control of its levels.

Key Research Findings:

Quantitative Structure-Property Relationship (QSPR): ML models can be trained on datasets of related molecules to establish QSPR models. These models can then predict properties of this compound, such as its retention time in chromatography, which is useful for analytical method development.

Process Optimization: By training ML algorithms on data from chemical reactions, it is possible to predict the yield of this compound as a function of reaction parameters like temperature, solvent, and catalyst. This allows for the optimization of synthetic processes to minimize its formation. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
Emtricitabine

Emerging Research Avenues and Future Directions for Emtricitabine Thioacetate Research

Development of Novel Spectroscopic Techniques for Real-time Monitoring of Emtricitabine (B123318) Thioacetate (B1230152) Formation

The synthesis of active pharmaceutical ingredients (APIs) requires precise control over reaction conditions to maximize yield and minimize impurity formation. Traditional methods often rely on offline chromatographic analysis, which introduces time delays. The future of pharmaceutical manufacturing lies in the implementation of Process Analytical Technology (PAT), a system for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters (CPP) and critical quality attributes (CQA). wikipedia.orgnews-medical.net

For Emtricitabine Thioacetate, this translates to the development of novel in-situ spectroscopic techniques for real-time monitoring. ou.edu These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation directly within the reaction vessel.

Emerging Spectroscopic Applications:

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the formation of the thioacetate functional group and the consumption of starting materials by tracking characteristic changes in the spectral fingerprint of the reaction mixture. mt.comjascoinc.com Fiber-optic probes can be inserted directly into the reactor, providing continuous data without sampling. jascoinc.com

FlowNMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information. rsc.org FlowNMR is a non-invasive technique that can provide real-time kinetic data and help elucidate reaction mechanisms under actual process conditions. rsc.org

Direct Analysis in Real Time Mass Spectrometry (DART-MS): This ambient ionization technique allows for the direct, rapid, and quantitative monitoring of reaction components without extensive sample preparation, overcoming challenges posed by heterogeneous reaction mixtures. nih.govrsc.org

These advanced spectroscopic tools enable a deeper understanding of reaction kinetics, identify transient intermediates, and facilitate immediate process adjustments, leading to improved control over the formation of this compound. ou.edumt.com

Table 1: Comparison of Traditional vs. Novel Monitoring Techniques

TechniqueMonitoring TypeData AcquisitionKey AdvantagesLimitations
Offline HPLCOfflineDelayedHigh sensitivity and resolutionTime-consuming, potential for sample degradation
In-situ FTIR/RamanIn-line/Real-timeContinuousNon-invasive, provides functional group informationComplex data analysis, potential for signal overlap
FlowNMROn-line/Real-timeContinuousRich structural information, non-invasiveHigher cost, lower sensitivity than MS
DART-MSAt-line/Real-timeNear-instantaneousHigh sensitivity and specificity, minimal sample prepRequires specialized interface, potential for matrix effects

Advanced Automation and Robotic Platforms in the Synthesis and Analytical Characterization of this compound

The pharmaceutical industry is increasingly adopting automation and robotics to enhance efficiency, reproducibility, and safety in both synthesis and analysis. vidyagxp.comresearchgate.net For a compound like this compound, these technologies offer significant advantages in process development, optimization, and quality control.

In synthesis, automated flow chemistry platforms are revolutionizing the production of APIs and their intermediates. bohrium.comatomfair.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. arborpharmchem.com An automated flow synthesis of this compound could enable rapid screening of various reaction conditions to find the optimal pathway that minimizes its formation when it is an impurity or maximizes its yield when it is a desired intermediate.

In the realm of analytical characterization, robotic platforms for high-throughput screening (HTS) can dramatically accelerate the process. researchgate.netmt.com Automated liquid-handling robots can prepare thousands of samples for analysis, minimizing manual errors and increasing throughput. researchgate.net When coupled with advanced analytical techniques like UHPLC-MS/MS, these platforms can rapidly quantify levels of this compound in numerous samples, which is crucial for impurity profiling and stability studies. nih.gov

Table 2: Impact of Automation on this compound Management

AreaManual ApproachAutomated/Robotic ApproachKey Benefits
Synthesis OptimizationOne-at-a-time batch reactions, slow parameter screening.Automated flow reactors for high-throughput experimentation (HTE). mt.comRapid optimization, improved process control, enhanced safety. arborpharmchem.com
Analytical Sample PrepManual pipetting and dilution, prone to human error.Robotic liquid handlers for precise, high-volume sample preparation. researchgate.netIncreased throughput, improved reproducibility, reduced analyst exposure.
Data AnalysisManual data processing and interpretation.AI/Machine learning algorithms for predictive modeling and data analysis. arborpharmchem.comFaster insights, predictive control, identification of complex correlations.

Green Chemistry Principles Applied to the Sustainable Production and Control of this compound

The pharmaceutical industry is under increasing pressure to adopt more sustainable and environmentally friendly manufacturing processes. nih.gov The principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orghuarenscience.com Applying these principles to the synthesis involving this compound can lead to more efficient and sustainable production of the final Emtricitabine API.

Key green chemistry strategies applicable to nucleoside analogue synthesis include: acs.orgresearchgate.netresearchgate.net

Use of Greener Solvents: Replacing traditional volatile organic compounds with safer, bio-based solvents or even water-based systems.

Catalysis: Employing highly selective catalysts, including biocatalysts (enzymes), to improve reaction efficiency and reduce the need for stoichiometric reagents and protecting groups. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure to reduce energy consumption. patsnap.com

Recent advances in the chemoenzymatic synthesis of nucleoside analogues highlight the potential of biocatalysis to create more sustainable pathways. researchgate.net For instance, enzymes could be used to selectively introduce or modify functional groups, potentially avoiding the formation of intermediates like this compound altogether or providing a cleaner route for its conversion.

Comprehensive Risk Assessment Models for this compound in Pharmaceutical Supply Chains

Managing risks in the pharmaceutical supply chain is critical to ensuring the consistent quality and availability of medicines. adaptideations.compqg.org For a specific substance like this compound, risk assessment models must consider its potential impact as a process-related impurity. A comprehensive risk assessment framework would evaluate factors from raw material sourcing to final product distribution. ijssbulletin.comnih.gov

Key Risk Assessment Areas:

Manufacturing Process: Identifying process parameters that could lead to an increase in the formation of this compound. This involves using tools like Failure Mode and Effects Analysis (FMEA) to prioritize risks.

Supplier Variability: Assessing the quality of starting materials from different suppliers, as variations could influence the impurity profile.

Storage and Transportation: Evaluating the stability of Emtricitabine and its intermediates under various environmental conditions to prevent degradation that might lead to new impurities.

Regulatory Compliance: Ensuring that control strategies are robust enough to meet the stringent requirements of global regulatory bodies like the FDA and EMA regarding impurity limits. medwinpublishers.com

By implementing a proactive risk management plan, manufacturers can anticipate potential issues related to this compound and establish mitigation strategies to ensure the final drug product's safety and efficacy. adaptideations.compqg.org

Collaborative Research Initiatives for Standardizing Impurity Management in Nucleoside Analog Production

The safety and efficacy of pharmaceuticals are global concerns, necessitating collaboration among manufacturers, regulatory agencies, and academic institutions to establish standardized practices. pharmafocusamerica.comnih.gov For nucleoside reverse transcriptase inhibitors (NRTIs), a class that includes Emtricitabine, collaborative efforts are crucial for managing impurities like this compound. apjhs.comapjhs.com

Future initiatives will likely focus on:

Harmonization of Standards: Working with pharmacopeias (e.g., USP, Ph. Eur.) and organizations like the International Council for Harmonisation (ICH) to establish uniform limits and analytical procedures for key impurities across different markets. usp.orgpharmamanufacturing.com

Shared Knowledge Platforms: Creating consortia where companies can share non-competitive data on impurity formation, toxicology, and control strategies. nih.gov This collaborative approach can accelerate the development of best practices and prevent duplication of effort.

Joint Development of Reference Standards: Collaborating on the synthesis and characterization of high-purity reference standards for impurities like this compound, which are essential for the accurate validation of analytical methods.

Regulatory Science Advancement: Partnering with regulatory agencies to develop and validate new analytical technologies and risk assessment models, ensuring that regulatory frameworks keep pace with scientific innovation. pharmafocusamerica.com

Such collaborative initiatives will lead to more robust and harmonized approaches to impurity control, ultimately enhancing the quality and safety of Emtricitabine and other essential nucleoside analogue drugs worldwide. aglty.io

Q & A

Q. Methodological Recommendations

  • Divergent synthesis : Modify the core thioacetate fragment (e.g., Scheme 3.2 in ) to generate analogs without re-optimizing entire pathways.
  • Batch-to-batch consistency : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like enantiomeric excess (≥99% via chiral HPLC).
  • Scale-up challenges : Replace low-yielding steps (e.g., methyl orsellinate synthesis) with enzymatic catalysis or flow chemistry .

How should researchers design comparative studies to evaluate this compound against other nucleoside analogs?

Q. Experimental Design

  • In vitro : Parallel cytotoxicity assays (e.g., CC₅₀ in HEK293 cells) and antiviral IC₅₀ determination using standardized viral strains (e.g., HIV-1 IIIB).
  • In vivo : Use serodifferent murine models with controlled dosing (e.g., 10 mg/kg/day) and longitudinal plasma sampling for PK/PD modeling.
  • Statistical rigor : Predefine endpoints (e.g., viral load reduction ≥1 log₁₀) and power calculations (α = 0.05, β = 0.2) to ensure detectable effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.